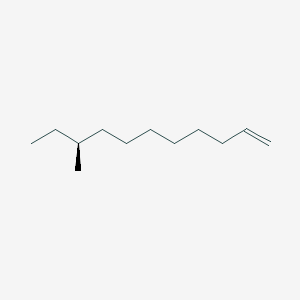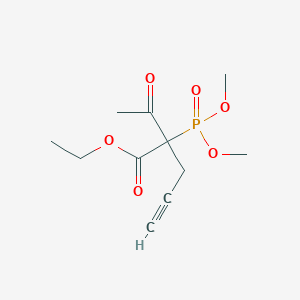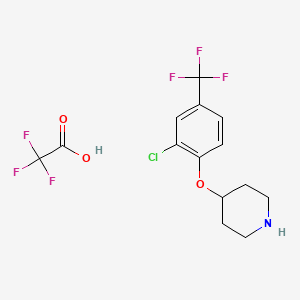![molecular formula C21H18ClNO3 B12587643 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide CAS No. 648923-18-6](/img/structure/B12587643.png)
5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-5-chlorobenzamide with 3-[(2-methylbenzyl)oxy]aniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents like ethanol or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzamide derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxybenzamide derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a trifluoromethyl group instead of a methylbenzyl group.
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the methylbenzyl group, making it less complex.
Uniqueness
5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide is unique due to the presence of the 2-methylbenzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
CAS No. |
648923-18-6 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-[(2-methylphenyl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14-5-2-3-6-15(14)13-26-18-8-4-7-17(12-18)23-21(25)19-11-16(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI Key |
DUGFIZKPMXBZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)

![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)



![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)
![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)


